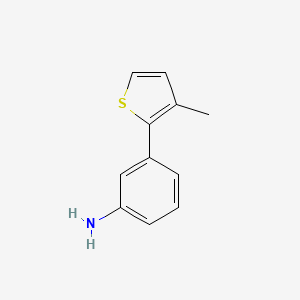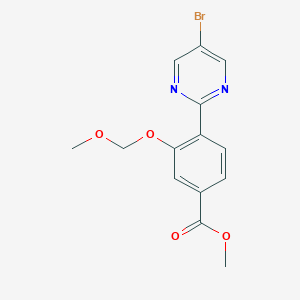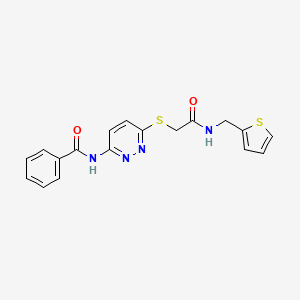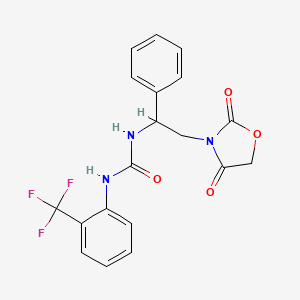
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone" is a derivative of 1H-imidazol-1-yl methanone, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and potential for use in various applications, such as pharmaceuticals. The presence of a nitro group and a thioether linkage indicates that it could be reactive and may participate in various chemical reactions.
Synthesis Analysis
The synthesis of related imidazole derivatives has been described in the literature. For instance, a series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized by reacting 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general approach could involve a similar strategy where a thiol-containing nitrobenzyl compound is reacted with an o-tolyl-substituted imidazole derivative in the presence of a benzoyl chloride.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The specific compound would have additional substituents, including a nitrobenzyl group linked via a sulfur atom and an o-tolyl group attached to the methanone moiety. This structure is likely to influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds containing imidazole rings and nitro groups are known to participate in various chemical reactions. The nitro group can undergo reduction to form amino derivatives, which can further react in various ways. The thioether linkage could be involved in oxidation reactions or serve as a nucleophile in substitution reactions. The imidazole ring itself can act as a coordinating ligand to metal ions, which could be exploited in catalysis or drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on the substituents attached to the imidazole ring. The presence of a nitro group typically increases the compound's polarity and may affect its solubility in water and organic solvents. The compound's melting point, boiling point, and stability can also be influenced by the nature of the substituents. The antibacterial activity of some imidazole methanone derivatives has been studied, indicating that these compounds could have potential as broad-spectrum antibiotics .
Applications De Recherche Scientifique
Synthesis of Antihypertensives
A key intermediate, closely related to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, was synthesized for potential antihypertensive medications. This involved a one-pot procedure from potassium[14C]-thiocyanate, leading to nonpeptide angiotensin II receptor antagonists (Saemian et al., 2012).
Development of Antioxidant and Antimicrobial Agents
Compounds with a similar structure have been explored for their antioxidant and antimicrobial properties. For instance, hindered phenolic aminothiazoles were synthesized, combining hindered phenolic and 2-aminothiazole moieties, showing significant α-glucosidase and α-amylase inhibition activity, along with noteworthy antioxidant activities (Satheesh et al., 2017).
Investigation into Antituberculosis Activity
Derivatives of similar compounds have been evaluated against Mycobacterium tuberculosis. These studies involved synthesizing various derivatives and testing their growth inhibition properties, revealing varying degrees of antituberculosis activity, highlighting their potential in tuberculosis treatment (Foroumadi et al., 2004).
Synthesis of Poly(amide-ether)s
Research has also focused on the synthesis of novel poly(amide-ether)s bearing imidazole pendants using derivatives of this compound. These studies investigated the physical and optical properties of the polymers, revealing their potential in material science applications (Ghaemy et al., 2013).
Development of New Schiff Base Metal Complexes
The synthesis of a new Schiff base and its metal complexes was explored using a compound structurally similar to this compound. These complexes were evaluated for antimicrobial agents and showed potential in catalytic activities, particularly in Suzuki–Miyaura cross-coupling reaction in aqueous media (Aslan et al., 2017).
Propriétés
IUPAC Name |
(2-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-4-2-3-5-16(13)17(22)20-11-10-19-18(20)25-12-14-6-8-15(9-7-14)21(23)24/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFXCQRVEFORJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)
![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)




![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)